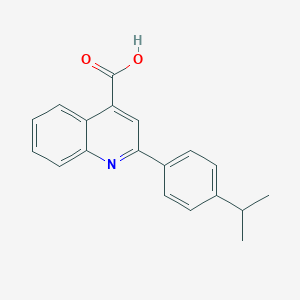
2-(4-Isopropylphenyl)quinoline-4-carboxylic acid
Übersicht
Beschreibung
“2-(4-Isopropylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 50733-96-5 and a molecular weight of 291.35 . It has a linear formula of C19H17NO2 .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, has been a subject of research in recent years . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a linear formula of C19H17NO2 .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Spectral Characterization
Quinoline derivatives, including 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid, have been extensively studied for their structural properties. One notable study involved the crystal structure and spectral characterization of N-(4-acetylphenyl)quinoline-3-carboxamide, a derivative closely related to quinoline carboxylic acid. This compound was analyzed through FT-IR, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, and its 3D structure was confirmed by single crystal X-ray diffraction. The study emphasized the importance of N–H•••O and C–H•••O hydrogen bond interactions in the crystal packing, providing valuable insights into the molecular geometry and interactions of quinoline derivatives (Polo-Cuadrado et al., 2021).
Synthesis and Biological Activity
Derivatives of quinoline-4-carboxylic acid, akin to this compound, have demonstrated notable anti-inflammatory and analgesic activities. A study focused on the synthesis of esters and substituted amides of quinoline-2-carboxylic acid by reacting quinoline-2-carboxylic acid chloride with phenol or arylamine. The synthesized compounds underwent thorough structural confirmation using spectroscopic data and were evaluated for their biological activities, comparing their anti-inflammatory and analgesic effects with the standard drug diclofenac sodium (Boyarshinov et al., 2017).
Supramolecular Complexes and Luminescence Properties
Quinoline derivatives have also been utilized in the synthesis of supramolecular complexes with remarkable luminescence properties. A study synthesized coordination complexes with quinoline-2-carboxylate ion, exploring their structural characteristics through IR and single crystal X-ray diffraction. The study not only detailed the different hydrogen-bonding net structures but also investigated the luminescence and electrochemical properties of these complexes. This research provides a pathway for the potential use of quinoline-2-carboxylic acid derivatives in the design of biological labels (Pan et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 2-(4-Isopropylphenyl)quinoline-4-carboxylic acid (IBPQCA) is the synthesis of proteins that are required for bacterial cell division . By inhibiting this process, IBPQCA can effectively halt the growth of bacteria .
Mode of Action
IBPQCA interacts with its targets by blocking the synthesis of essential proteins . This interaction results in the inhibition of bacterial cell division, leading to cell death .
Biochemical Pathways
IBPQCA affects the biochemical pathway involved in protein synthesis . By inhibiting this pathway, it disrupts the normal functioning of bacteria, leading to their death . Additionally, IBPQCA inhibits the production of prostaglandins, which are involved in pain sensation and inflammation .
Result of Action
The result of IBPQCA’s action is the inhibition of bacterial growth and the reduction of inflammation and pain . By blocking protein synthesis and the production of prostaglandins, it can effectively kill bacteria and alleviate symptoms of inflammation .
Action Environment
The action of IBPQCA can be influenced by various environmental factors. For instance, the compound’s lipophilicity can affect its activity, with higher lipophilicity potentially leading to higher activity . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It has been suggested that it inhibits the growth of bacteria by inhibiting protein synthesis .
Cellular Effects
It has been shown to have analgesic and anti-inflammatory effects in mice , suggesting that it may influence cell signaling pathways and gene expression related to pain and inflammation.
Molecular Mechanism
It has been suggested that it inhibits the production of prostaglandins, which are involved in pain sensation and inflammation . It also blocks the synthesis of proteins that are required for bacterial cell division, leading to cell death .
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12(2)13-7-9-14(10-8-13)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPIOGXNTJWFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,6-dichlorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B362777.png)
![6-Amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B362779.png)
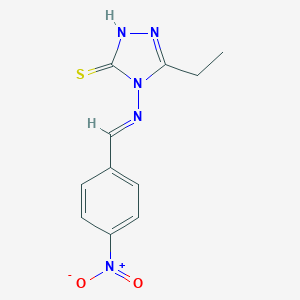

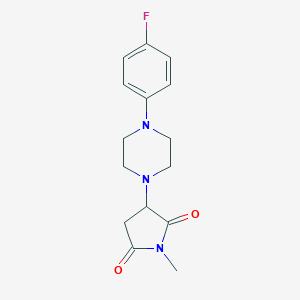
![2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B362789.png)
![2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B362792.png)
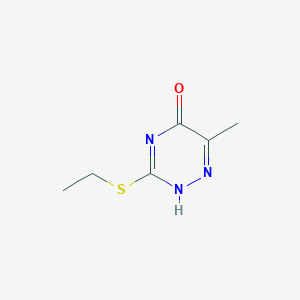

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B362806.png)

![6,7-Dihydro[1,3,4]thiadiazolo[3,2-b][1,2,4]thiadiazine 5,5-dioxide](/img/structure/B362816.png)
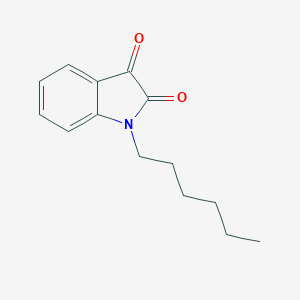
![(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B362821.png)